An In-depth Technical Guide to Thalidomide-NH-amido-C3-NH2: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-NH-amido-C3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Thalidomide-NH-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins of interest within the cell.
Chemical Properties and Structure
Thalidomide-NH-amido-C3-NH2 is a synthetic molecule that conjugates the thalidomide (B1683933) core with a three-carbon alkyl linker terminating in a primary amine. This amine group provides a versatile handle for conjugation to a "warhead" — a ligand that binds to a specific target protein.
Chemical Structure
The structure of Thalidomide-NH-amido-C3-NH2 is characterized by the phthalimide (B116566) and glutarimide (B196013) rings of thalidomide, linked at the 4-position of the phthalimide ring to an amido-C3-amine linker.
Systematic Name: N-(3-aminopropyl)-2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)acetamide
SMILES: O=C(C(CC1)N2C(C3=CC=CC(NCC(NCCCN)=O)=C3C2=O)=O)NC1=O[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H21N5O5 | MedChemExpress[1] |
| Molecular Weight | 387.39 g/mol | MedChemExpress[1] |
| CAS Number | 2763827-11-6 | MedChemExpress |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF | BroadPharm (for a related compound)[2] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
Role in PROTAC Technology: Mechanism of Action
Thalidomide-NH-amido-C3-NH2 is a fundamental component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1]
The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The Thalidomide-NH-amido-C3-NH2 moiety of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[] This binding event brings the E3 ligase in close proximity to the target protein, which is bound by the "warhead" portion of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of thalidomide-based linkers and for assessing their engagement with the Cereblon E3 ligase. These protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.
Synthesis of Thalidomide-NH-amido-C3-NH2
The synthesis of Thalidomide-NH-amido-C3-NH2 typically involves a multi-step process starting from a functionalized thalidomide derivative, such as 4-aminothalidomide or 4-fluorothalidomide. A plausible synthetic route is outlined below.
Caption: General workflow for the synthesis of the target molecule.
Step 1: Nucleophilic Aromatic Substitution (SNAr) Reaction
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Dissolve 4-fluorothalidomide and a mono-Boc-protected 1,3-diaminopropane (B46017) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
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Heat the reaction mixture, typically to 80-100 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
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Dissolve the Boc-protected thalidomide linker in a suitable organic solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
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The resulting crude product, often obtained as a salt (e.g., TFA or HCl salt), can be further purified by recrystallization or preparative HPLC if necessary to yield the final Thalidomide-NH-amido-C3-NH2.
Cereblon (CRBN) Engagement Assay
To confirm that the thalidomide moiety of the synthesized linker effectively binds to Cereblon, a cellular target engagement assay can be performed. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method for this purpose.
Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged CRBN by a competitive ligand (e.g., Thalidomide-NH-amido-C3-NH2).
General Protocol:
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Cell Culture: Use a cell line (e.g., HEK293) stably expressing a NanoLuc®-CRBN fusion protein.
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Assay Preparation:
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Plate the cells in a suitable assay plate (e.g., 96-well or 384-well white plate).
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Prepare serial dilutions of the Thalidomide-NH-amido-C3-NH2 compound.
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Compound Treatment:
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Add the fluorescent NanoBRET™ tracer to the cells at a fixed concentration.
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Add the serially diluted Thalidomide-NH-amido-C3-NH2 to the wells. Include a vehicle control (e.g., DMSO).
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Luminescence Measurement:
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Add the Nano-Glo® substrate to all wells to initiate the luminescence reaction.
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Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).
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Data Analysis:
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Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
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Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
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Caption: Workflow for a NanoBRET CRBN engagement assay.
Conclusion
Thalidomide-NH-amido-C3-NH2 is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and its ability to effectively recruit the Cereblon E3 ligase make it a popular choice for the construction of PROTACs against a wide range of therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this important molecule in the development of novel therapeutics.
